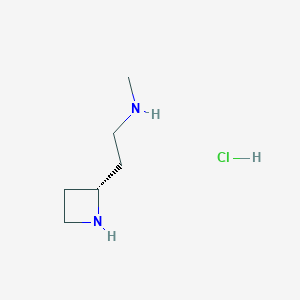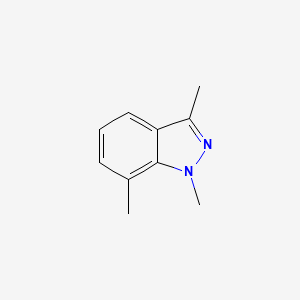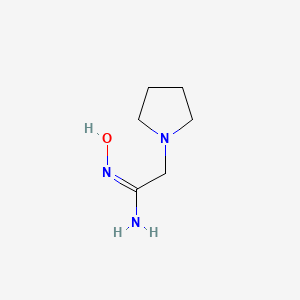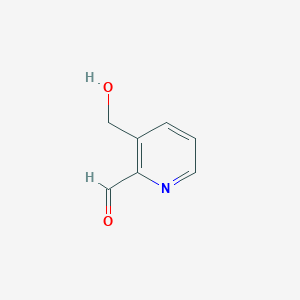
3-(Hydroxymethyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)picolinaldehyde is an organic compound with the molecular formula C₇H₇NO₂ It is a derivative of picolinaldehyde, featuring a hydroxymethyl group attached to the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)picolinaldehyde typically involves the hydroxymethylation of picolinaldehyde. One common method is the reaction of picolinaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds as follows: [ \text{Picolinaldehyde} + \text{Formaldehyde} + \text{Base} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form picolinic acid derivatives.
Reduction: The compound can be reduced to form 3-(Hydroxymethyl)picolinalcohol.
Substitution: It can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Picolinic acid derivatives.
Reduction: 3-(Hydroxymethyl)picolinalcohol.
Substitution: Various substituted picolinaldehyde derivatives.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)picolinaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties.
Comparación Con Compuestos Similares
Picolinaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
3-(Hydroxymethyl)pyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
Picolinic Acid: An oxidized form of picolinaldehyde, with different chemical properties and uses.
Uniqueness: 3-(Hydroxymethyl)picolinaldehyde is unique due to the presence of both the hydroxymethyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to form coordination complexes and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H7NO2 |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,5,9H,4H2 |
Clave InChI |
UIHNYIUKZNQSNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11921723.png)
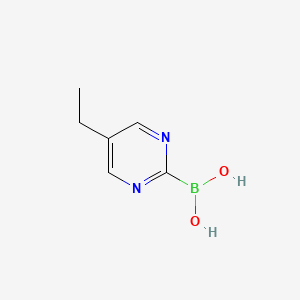
![Spiro[3.5]non-5-EN-1-one](/img/structure/B11921732.png)
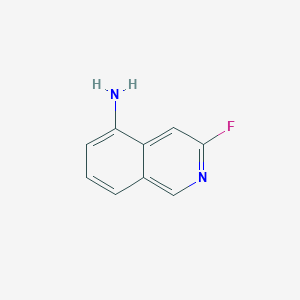
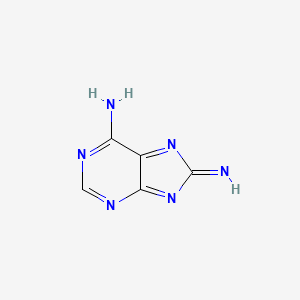
![N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11921753.png)
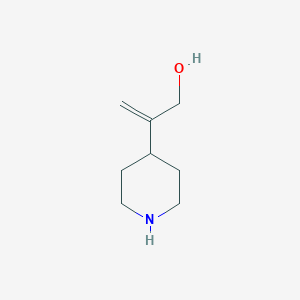
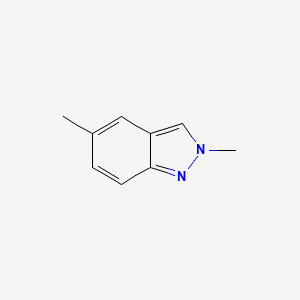
![Cyclopenta[a]indene](/img/structure/B11921763.png)

